

Onvansertib (PLK1-IN-5): A Comparative Analysis of Kinase Selectivity

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Compound of Interest

Compound Name: *PLK1-IN-5*

Cat. No.: *B8317964*

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This guide provides a detailed comparison of the kinase selectivity profile of Onvansertib (also known as NMS-P937), a potent and orally available inhibitor of Polo-like kinase 1 (PLK1). The data presented here is intended to offer an objective overview of its performance against other kinases, supported by experimental evidence.

Introduction to Onvansertib

Onvansertib is a small molecule inhibitor that targets the ATP-binding pocket of PLK1, a serine/threonine kinase that plays a crucial role in the regulation of mitosis.^{[1][2]}

Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.^{[3][4]} By inhibiting PLK1, Onvansertib disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.^{[2][4]}

Kinase Selectivity Profile of Onvansertib (NMS-P937)

The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to toxicity and other adverse events. The following table summarizes the inhibitory activity of Onvansertib against a panel of 63 protein kinases.

Kinase Family	Kinase	IC50 (nM)	% Inhibition @ 10 μ M
PLK	PLK1	2	-
PLK2	-	48	
PLK3	-	40	
CMGC	CK2	826	-
MELK	744	-	
TK	FLT3	510	-
Other	ABL	>10,000	<20
ALK	>10,000	<20	
... (56 other kinases)	>10,000	<20	

Table 1: Selectivity profile of Onvansertib (NMS-P937) against a panel of 63 protein kinases. Data sourced from Valsasina et al., 2012.[\[1\]](#)

As shown in Table 1, Onvansertib is a highly potent inhibitor of PLK1 with an IC50 of 2 nM.[\[1\]](#) It demonstrates significant selectivity for PLK1 over the other members of the PLK family, with only marginal inhibition of PLK2 and PLK3 observed at a high concentration of 10 μ M.[\[1\]](#)

Notably, Onvansertib exhibited high nanomolar inhibitory activity against three other kinases: Casein Kinase 2 (CK2), Maternal Embryonic Leucine Zipper Kinase (MELK), and FMS-like Tyrosine Kinase 3 (FLT3).[\[1\]](#) Against the remaining 57 kinases in the panel, the compound was largely inactive, with less than 20% inhibition at a concentration of 10 μ M.[\[1\]](#)

Experimental Protocols

Biochemical Kinase Inhibition Assay

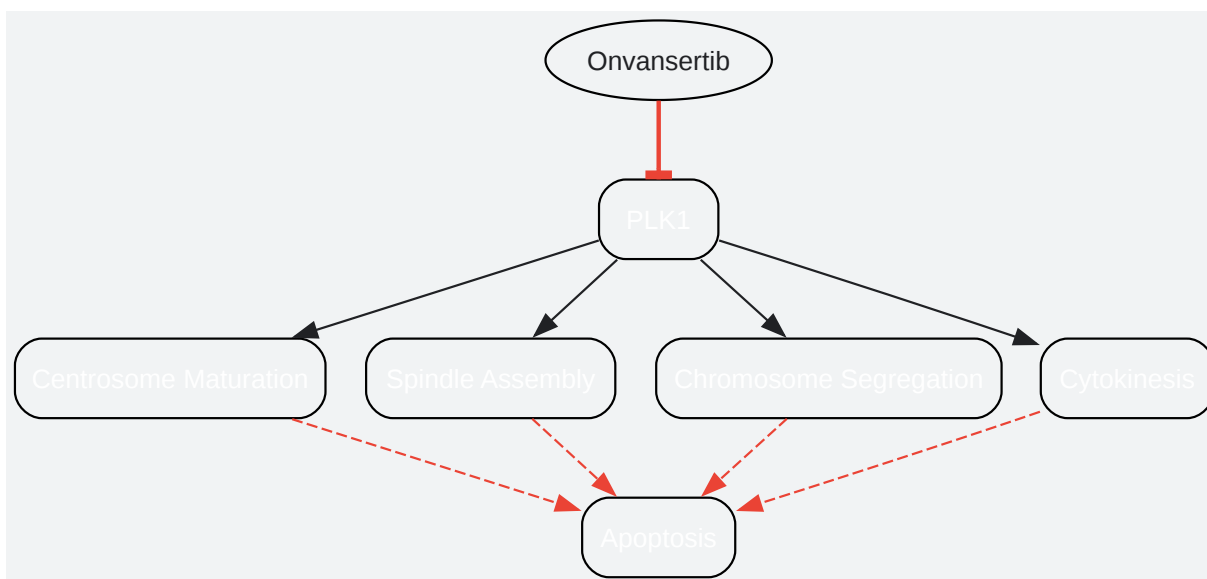
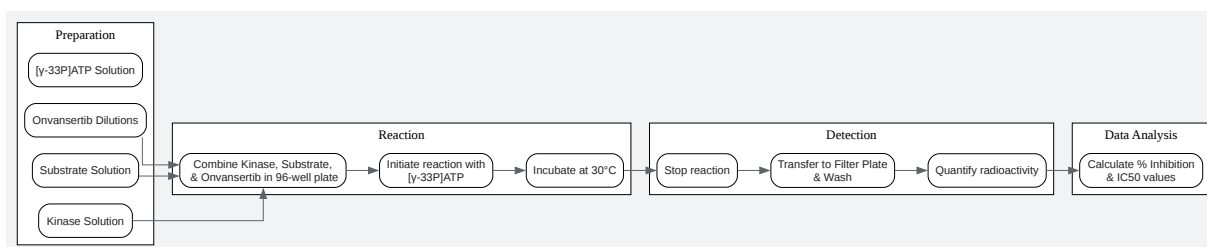
The kinase inhibitory activity of Onvansertib was determined using a radiometric filter binding assay.[\[1\]](#)

Materials:

- Recombinant full-length human kinases
- Peptide or protein substrates
- [γ -³³P]ATP
- Kinase buffer (specific to each kinase)
- 96-well plates
- Filter plates (e.g., Millipore Multiscreen)
- Scintillation counter

Method:

- Kinase reactions were performed in 96-well plates in a final volume of 50 μ L.
- The reaction mixture contained the respective kinase, its substrate (peptide or protein), and the kinase buffer.
- Onvansertib was added at various concentrations to determine the IC₅₀ value.
- The reaction was initiated by the addition of [γ -³³P]ATP.
- The plates were incubated at 30°C for a specified period (typically 30-60 minutes).
- The reaction was stopped by the addition of phosphoric acid.
- The reaction mixture was then transferred to a filter plate, and the radiolabeled substrate was captured on the filter membrane.
- The filter plate was washed to remove unincorporated [γ -³³P]ATP.
- The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.
- IC₅₀ values were calculated by non-linear regression analysis of the concentration-response curves.



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